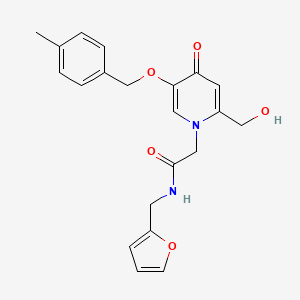

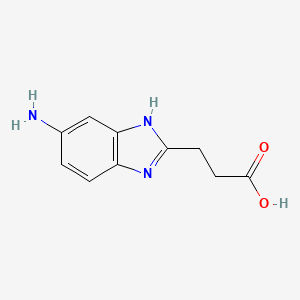

![molecular formula C9H7ClN2O2 B2485055 甲基-5-氯咪唑并[1,5-a]吡啶-6-羧酸甲酯 CAS No. 1168090-92-3](/img/structure/B2485055.png)

甲基-5-氯咪唑并[1,5-a]吡啶-6-羧酸甲酯

描述

Synthesis Analysis

The synthesis of closely related compounds, such as 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives, involves starting from 3-butyl-1-chloroimidazo[1,5-a]pyridine-7-carboxylic acid and ethyl 3-aryl-1H-pyrazole-5-carboxylate. Characterization techniques such as IR, H NMR, HRMS, and UV-vis absorption are employed to confirm the structure of the synthesized compounds (Yan-qing Ge et al., 2014).

Molecular Structure Analysis

For related structures, the molecular configuration is often validated through X-ray diffraction, compared against density-functional-theory (DFT) calculations. The study of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs provides insight into the molecular structure, utilizing techniques such as 1H, 13C NMR, IR spectroscopies, and HRMS analyses (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

The creation of various chloroimidazo[4,5-c]pyridines and related derivatives highlights innovative synthetic routes and the chemical reactivity of such compounds. The work by R. Rousseau and R. K. Robins (1965) emphasizes the development of new methods for preparing chloroimidazo pyridines, demonstrating their chemical versatility (R. Rousseau & R. K. Robins, 1965).

Physical Properties Analysis

The synthesis and fluorescent molecular rotor studies of novel low-molecular-weight styryl dyes based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde reveal the physical properties of these compounds, such as their absorption λmax and emission λmax, and their viscosity sensing properties (S. D. Jadhav & N. Sekar, 2017).

Chemical Properties Analysis

Research on 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, for instance, highlights the synthesis and evaluation of these compounds for various biological activities, offering a window into the chemical properties and potential applicability of similar structures (E. Abignente et al., 1982).

科学研究应用

合成与表征

甲基5-氯咪唑[1,5-a]吡啶-6-羧酸酯在合成和表征各种化合物中被使用。例如,它已被用于合成新型的5-(3-芳基-1H-吡唑-5-基)-2-(3-丁基-1-氯咪唑[1,5-a]-吡啶-7-基)-1,3,4-噁二唑衍生物。这些衍生物通过红外光谱、核磁共振、高分辨质谱和紫外-可见吸收等方法进行表征,展示了它们的荧光光谱特性 (Yan-qing Ge et al., 2014)。

氯咪唑衍生物的合成

另一个应用是在合成氯咪唑[4,5-c]吡啶及相关衍生物方面。开发了一种新的便捷路线用于合成这些化合物,包括6-氯咪唑[4,5-c]吡啶和4,6-二氯咪唑[4,5-c]吡啶。该方法强调了必需的氯-3,4-二氨基吡啶与乙酸正甲酯和乙酸酐的环闭合 (R. Rousseau & R. K. Robins, 1965)。

光学性质的探索

在光学性质领域,研究了4-卤代咪唑[4,5-c]吡啉-2-酮的合成和性质。这项研究揭示了这些化合物中硝基基团的活性,并研究了4-氯咪唑[4,5-c]吡啉-2-酮的各种反应和转化 (Y. M. Yutilov & I. A. Svertilova, 1994)。

荧光分子转子的开发

此外,基于2-氯咪唑[1,2-a]吡啶-3-甲醛进行了荧光分子转子(FMRs)的合成。这项研究揭示了这些FMRs的粘度传感性能,这在各种分析和生物应用中可能是至关重要的 (S. D. Jadhav & N. Sekar, 2017)。

配位聚合物研究

此外,利用一种新配体6-(4-羧基苯基)-3-(2-氯咪唑[1,2-a]吡啶-3-基)吡啶甲酸(H2L1)构建配位聚合物的研究展示了各种维度复合物的合成。这项研究在超分子化学和材料科学领域具有重要意义 (Meng-Ru Yin et al., 2021)。

安全和危害

属性

IUPAC Name |

methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-4-11-5-12(6)8(7)10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXRTDJUZZEEQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C=NC=C2C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

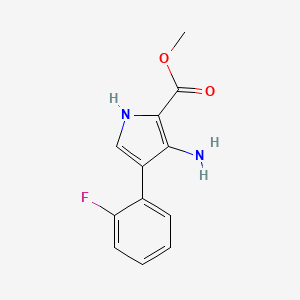

![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)

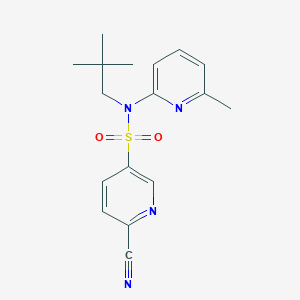

![4-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2484981.png)

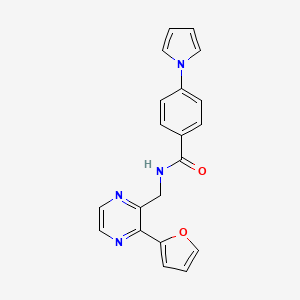

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)

![2-[(2-Bromo-4-formylphenoxy)methyl]benzonitrile](/img/structure/B2484985.png)

![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)

![Isobutyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2484989.png)

![1-[2-(4-chlorophenoxy)ethyl]-2-(1-propionylpyrrolidin-2-yl)-1H-benzimidazole](/img/structure/B2484993.png)